BMI1 was first identified through its association with c-Myc-induced lymphomagenesis. It is classified as a polycomb group protein due to its involvement in chromatin remodeling and gene repression. The gene encoding BMI1 is located on chromosome 10 and is regulated by transcription factors such as E2F-1, which can activate its expression in tumor cells .
BMI1 can be synthesized using various molecular biology techniques, including:
For structural studies, techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate its three-dimensional structure .
The molecular structure of BMI1 reveals that it contains several functional domains, including a central ubiquitin-like domain. Structural analyses have shown that BMI1 adopts a unique fold that facilitates its interaction with other proteins involved in chromatin modification. The crystal structure has been refined to a resolution of approximately 2.5 Å, providing insights into its binding mechanisms with other components of the Polycomb Repressive Complex .
BMI1 is involved in several biochemical reactions that contribute to its function as an epigenetic regulator:
These interactions are critical for maintaining gene silencing during cell division and differentiation processes .
BMI1 exerts its effects primarily through the following mechanisms:
Data from studies indicate that depletion of BMI1 leads to increased cell division and loss of stem cell characteristics, highlighting its essential role in stem cell maintenance .
BMI1 has significant implications in various fields of research:
The BMI1 gene resides on the short arm of human chromosome 10 (10p11.23), spanning 10.04 kb with 10 exons and 9 introns [1] [3]. This locus encodes a 37 kDa protein of 326 amino acids, which exhibits exceptional evolutionary conservation. Murine and human BMI1 share 98% amino acid identity and 92.4% cDNA homology, underscoring its critical biological functions across species [2] [3]. The BMI1 promoter contains conserved regulatory elements, including E-box sequences targeted by MYCN and c-Myc transcription factors, which drive its expression in stem and cancer cells [5]. Orthologs exist in model organisms from Drosophila melanogaster (Posterior Sex Combs protein) to mice, with functional domains remaining highly conserved through 500 million years of evolution [1] [4].
Table 1: Evolutionary Conservation of BMI1
Species | Amino Acid Identity | Functional Conservation |
---|---|---|
Human (Homo sapiens) | 100% | Stem cell self-renewal, epigenetic silencing |
Mouse (Mus musculus) | 98% | Hematopoiesis, neural development |
Zebrafish (Danio rerio) | 85% | Embryonic patterning, Hox gene regulation |
Fruit Fly (Drosophila melanogaster) | 62% (Psc homolog) | Body segment identity, chromatin compaction |
BMI1's tertiary structure organizes into three functionally specialized domains that dictate its protein interactions and stability:
RING Domain (N-terminal, aa 8-97): This cysteine-rich domain adopts a cross-braced fold coordinating two zinc ions. It mediates essential interaction with RING1B to form the catalytic core of PRC1, enhancing E3 ubiquitin ligase activity toward histone H2A at Lys119 (H2AK119ub) [1] [4]. Structural studies reveal a three-stranded β-sheet, two zinc-binding loops, and an α-helix that collectively stabilize the RING1B-BMI1 heterodimer [4] [5]. This domain also facilitates BMI1 recruitment to DNA double-strand breaks for damage repair [1].
Helix-Turn-Helix (HTH) Domain (Central, aa 121-235): Originally misclassified as HTH, this region adopts a ubiquitin-like (UBL) fold now termed RAWUL (RING finger- and WD40-associated ubiquitin-like) domain [4]. X-ray crystallography reveals a compact β-grasp structure featuring a five-stranded antiparallel β-sheet wrapped around a central α-helix [4]. This domain serves as the primary interface for heterocomplex formation, directly binding the β-hairpin motif (residues 33-56) of Polyhomeotic (PHC) proteins via hydrophobic patches [4].
PEST Domain (C-terminal, aa 256-326): Characterized by Proline-Serine (PS) enrichment, this intrinsically disordered region targets BMI1 for proteasomal degradation. Deletion studies demonstrate 4-fold increased half-life (120 min vs. 25 min in wild-type) and enhanced oncogenic activity [8]. Phosphorylation within this domain (Ser251/253/255) by AKT or CK2 kinases modulates stability, while O-GlcNAcylation at Ser255 further stabilizes BMI1 in cancers [5] [6].
Table 2: Functional Domains of BMI1 Protein
Domain | Structural Features | Key Functions | Regulatory Mechanisms |
---|---|---|---|
RING | Zinc-coordinated β-sheet/α-helix | RING1B binding, H2AK119ub catalysis, DNA damage recruitment | Zinc chelation, redox sensitivity |
RAWUL (UBL) | β-grasp fold with hydrophobic core | PHC protein binding, BMI1 homo-oligomerization | Phosphorylation at Ser110 (CK2α) |
PEST | Disordered Pro/Ser-rich sequence | Proteasomal targeting, protein turnover | AKT/CK2 phosphorylation, O-GlcNAcylation, βTrCP-mediated ubiquitination |
BMI1 contains two putative nuclear localization sequences: NLS1 (KRRR, aa 92-95) and NLS2 (KRMK, aa 232-235) [5] [8]. Functional analyses demonstrate that only NLS2 is essential for nuclear import, with mutations ablating BMI1 accumulation in the nucleus. The NLS2 sequence lies within the RAWUL domain and overlaps with the PHC-binding interface, suggesting coupled regulation of nuclear import and complex assembly [4] [8]. Post-translational modifications dynamically regulate BMI1's subcellular distribution: CK2α-mediated phosphorylation at Ser110 enhances nuclear retention, while DNA damage triggers SUMOylation (Lys88) that promotes BMI1 accumulation at break sites [5] [6]. Live imaging reveals rapid nuclear-cytoplasmic shuttling, with nuclear export potentially mediated by CRM1-dependent pathways [5].
BMI1 engages in multivalent protein interactions essential for PRC1 assembly and function:
Heterocomplex Formation: The RAWUL domain binds PHC proteins (PHC1/2/3) with submicromolar affinity (KD ≈ 400 nM) [4]. Structural studies show PHC2 residues 33-56 adopt a β-hairpin conformation that docks into a hydrophobic groove on BMI1's β-sheet surface. This interaction nucleates canonical PRC1 assembly, bridging BMI1-RING1B catalytic modules with chromatin compaction subunits [4]. Simultaneously, the RING domain recruits RING1B through a distinct interface, forming the E3 ligase core.
Homo-oligomerization: Unexpectedly, the RAWUL domain also mediates BMI1 self-association. Residues within β-strands 3 and 4 (Leu152, Phe155, Val186) create symmetric interaction surfaces enabling dimerization and higher-order oligomers [4]. Mutational disruption of this interface reduces H2AK119ub activity by >80% and abolishes clonogenic potential in cancer cells, confirming functional significance [4].
Hierarchical Assembly: These interactions drive PRC1 oligomerization into a lattice-like architecture. PHC-BMI1 heterodimers polymerize via BMI1-BMI1 homo-interactions, while PHC subunits simultaneously undergo sterile alpha motif (SAM)-mediated polymerization. This combinatorial assembly enables chromatin compaction through phase-separated condensates [4].
Table 3: BMI1 Interaction Networks in PRC1 Assembly
Interaction Type | Binding Partner | Interface | Functional Consequence |
---|---|---|---|
Heterodimerization | PHC2 (aa 33-56) | RAWUL hydrophobic groove | PRC1 complex nucleation |
Heterodimerization | RING1B | RING domain | E3 ligase activation |
Homo-oligomerization | BMI1 (self) | RAWUL β3/β4 surface | Higher-order PRC1 oligomerization |
SUMO-dependent | DNA repair factors | SUMOylated Lys88 | DNA damage foci recruitment |
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